molecular formula C8H8BrFO B6335988 2-Bromo-3-fluoro-1-methoxy-4-methylbenzene CAS No. 1783385-98-7

2-Bromo-3-fluoro-1-methoxy-4-methylbenzene

Cat. No.: B6335988
CAS No.: 1783385-98-7
M. Wt: 219.05 g/mol
InChI Key: AJYCVXNAWRBTCZ-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-1-methoxy-4-methylbenzene is an organic compound with the molecular formula C8H8BrFO. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, methoxy, and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-fluoro-1-methoxy-4-methylbenzene typically involves the bromination and fluorination of a methoxy-methylbenzene precursor. One common method is the electrophilic aromatic substitution reaction, where bromine and fluorine are introduced to the aromatic ring under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the precursor compounds are subjected to bromination and fluorination processes. The reaction parameters such as temperature, pressure, and concentration of reactants are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-1-methoxy-4-methylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation reactions can produce corresponding carboxylic acids.

Scientific Research Applications

2-Bromo-3-fluoro-1-methoxy-4-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Bromo-3-fluoro-1-methoxy-4-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of bromine, fluorine, methoxy, and methyl groups can influence the compound’s reactivity and binding affinity to these targets. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-fluoro-1-methoxybenzene
  • 2-Bromo-3-fluoro-4-methylbenzene
  • 2-Bromo-1-methoxy-4-methylbenzene

Uniqueness

2-Bromo-3-fluoro-1-methoxy-4-methylbenzene is unique due to the specific combination of substituents on the benzene ring. This combination imparts distinct chemical properties, such as reactivity and selectivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-bromo-3-fluoro-1-methoxy-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-5-3-4-6(11-2)7(9)8(5)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYCVXNAWRBTCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)OC)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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